molecular formula C12H14ClNO B15325643 N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamic chloride

N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamic chloride

Cat. No.: B15325643
M. Wt: 223.70 g/mol
InChI Key: RBIPWHZDZMLZHF-UHFFFAOYSA-N
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Description

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl) moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine+PhosgeneN-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride+Hydrogen chloride\text{N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine} + \text{Phosgene} \rightarrow \text{N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride} + \text{Hydrogen chloride} N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine+Phosgene→N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride may involve the use of continuous flow reactors to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid and hydrogen chloride.

    Aminolysis: Reaction with amines to form ureas.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Aminolysis: Amines such as methylamine or ethylamine are used, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Substituted carbamates: Formed from nucleophilic substitution reactions.

    N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from hydrolysis.

    Ureas: Formed from aminolysis reactions.

Scientific Research Applications

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine: The parent amine from which the carbamoyl chloride is derived.

    N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from the hydrolysis of the carbamoyl chloride.

    N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Formed from the aminolysis reaction.

Uniqueness

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride

InChI

InChI=1S/C12H14ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3

InChI Key

RBIPWHZDZMLZHF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)Cl

Origin of Product

United States

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